Di-2-thienylglycolic Acid Potassium Salt
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Overview
Description
. This compound is primarily used in research and has applications in various scientific fields.
Preparation Methods
The preparation of Di-2-thienylglycolic Acid Potassium Salt involves the synthesis of its free acid form, Di-2-thienylglycolic Acid. One method includes the transesterification of methyl di(2-thienyl)glycolate with scopine in a strongly basic environment, using reagents such as metallic sodium, sodium hydride, sodium methoxide, or sodium ethoxide . The reaction is typically carried out in organic solvents like toluene, xylene, or heptane, or in a melt, at temperatures not exceeding 95°C and under reduced pressure .
Chemical Reactions Analysis
Di-2-thienylglycolic Acid Potassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Di-2-thienylglycolic Acid Potassium Salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various chemical compounds.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Di-2-thienylglycolic Acid Potassium Salt involves its interaction with specific molecular targets and pathways. As an analog of Methyl Di(2-thienylglycolate), it plays a role in the synthesis of Tiotropium Bromide, which acts as a selective, competitive, reversible antagonist of cholinergic receptors . This interaction leads to bronchodilation, making it effective in treating respiratory conditions.
Comparison with Similar Compounds
Di-2-thienylglycolic Acid Potassium Salt is similar to other compounds such as:
Methyl Di(2-thienylglycolate): An intermediate in the production of Tiotropium Bromide.
2-Thiopheneacetic Acid: Another compound with similar structural features and applications.
The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of Tiotropium Bromide, highlighting its importance in medicinal chemistry.
Properties
Molecular Formula |
C10H7KO3S2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
potassium;2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C10H8O3S2.K/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8;/h1-6,13H,(H,11,12);/q;+1/p-1 |
InChI Key |
LXZYRGHIQFUOEJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(=O)[O-])O.[K+] |
Origin of Product |
United States |
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